propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate
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Overview
Description
Propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings, and is known for its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Esterification: The final step involves esterification with propan-2-yl acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal medication.
Uniqueness
Propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to its specific sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)17-11(16)7-18-13-14-10-6-4-5-9(3)12(10)15-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
RRPXZHAPABEZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)OC(C)C |
Origin of Product |
United States |
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